L-Prolyl-L-tryptophylglycine
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Overview
Description
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound that features both indole and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrolidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the amide bonds may yield the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The indole and pyrrolidine moieties play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole moiety.
Proline: An amino acid with a pyrrolidine ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
CAS No. |
173071-71-1 |
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Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N4O4/c23-16(24)10-21-17(25)15(22-18(26)14-6-3-7-19-14)8-11-9-20-13-5-2-1-4-12(11)13/h1-2,4-5,9,14-15,19-20H,3,6-8,10H2,(H,21,25)(H,22,26)(H,23,24)/t14-,15-/m0/s1 |
InChI Key |
DMNANGOFEUVBRV-GJZGRUSLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Origin of Product |
United States |
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